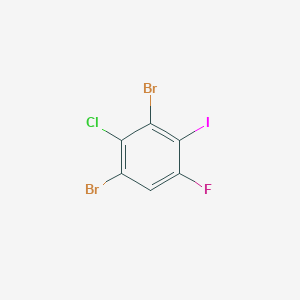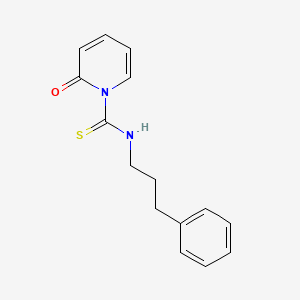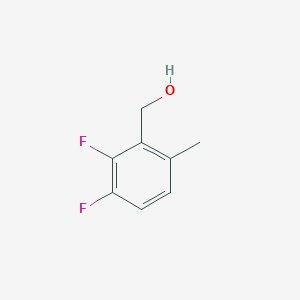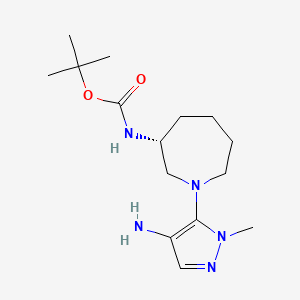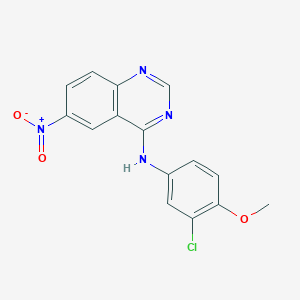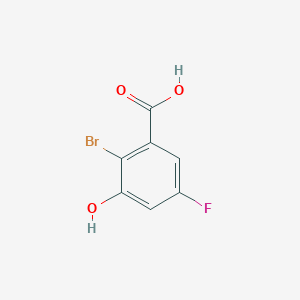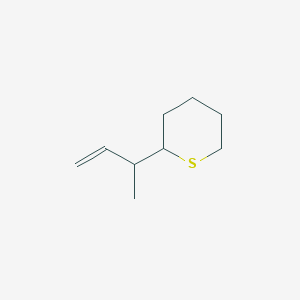
2H-Thiopyran, tetrahydro-2-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is a heterocyclic compound that features a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butenyl-substituted precursor with a thiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiopyrans depending on the electrophile used.
Scientific Research Applications
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s reactivity with electrophiles and nucleophiles also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran: Lacks the butenyl group but shares the thiopyran ring structure.
2-(But-3-en-2-yl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
Thiazoles and Selenazoles: Contain sulfur or selenium atoms and exhibit similar reactivity
Uniqueness
2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is unique due to the presence of both a butenyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62162-13-4 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
2-but-3-en-2-ylthiane |
InChI |
InChI=1S/C9H16S/c1-3-8(2)9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
OQFBSRMYONEYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


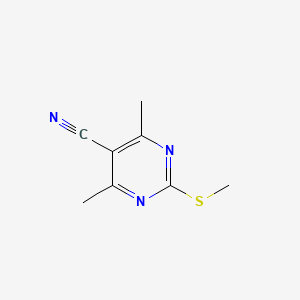
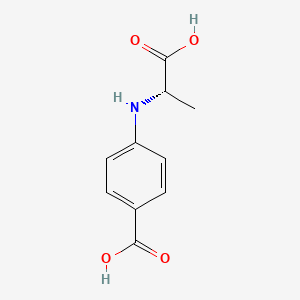
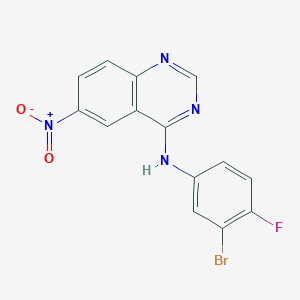
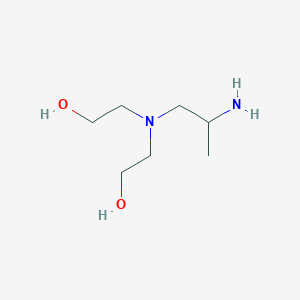
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
